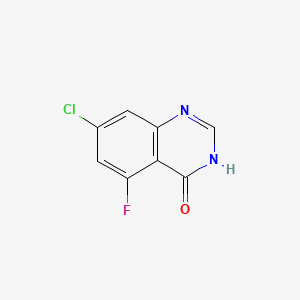
3-Isopropenyl-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropenyl-2-methylaniline is an organic compound with the molecular formula C10H13N. It consists of a benzene ring substituted with an isopropenyl group and a methyl group, along with an amino group attached to the benzene ring. This compound is part of the aniline family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Isopropenyl-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of 2-methylacetanilide, followed by reduction to obtain the desired aniline derivative. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of transition-metal-catalyzed amination reactions, which offer high yields and selectivity. Palladium-catalyzed amination is a popular choice due to its effectiveness in forming carbon-nitrogen bonds .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropenyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the aniline form. Hydrogen gas with a palladium catalyst is often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Aniline derivatives
Substitution: Halogenated, nitrated, and sulfonated products
Wissenschaftliche Forschungsanwendungen
3-Isopropenyl-2-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties
Wirkmechanismus
The mechanism of action of 3-isopropenyl-2-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylaniline: Similar structure but lacks the isopropenyl group.
3-Isopropenyl-2-nitroaniline: Contains a nitro group instead of an amino group.
3-Isopropenyl-2-chloroaniline: Contains a chlorine atom instead of a methyl group.
Uniqueness
3-Isopropenyl-2-methylaniline is unique due to the presence of both an isopropenyl group and a methyl group on the benzene ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
446252-34-2 |
|---|---|
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
2-methyl-3-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-7(2)9-5-4-6-10(11)8(9)3/h4-6H,1,11H2,2-3H3 |
InChI-Schlüssel |
BXMAHVHRBZCSOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)
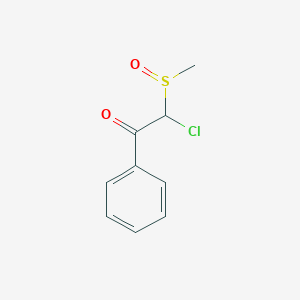

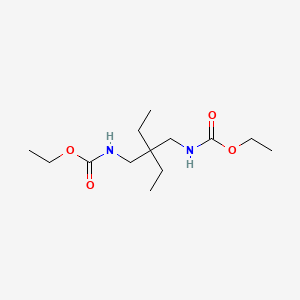
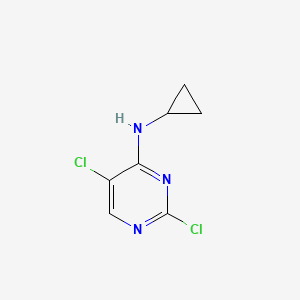
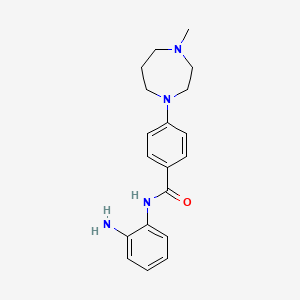
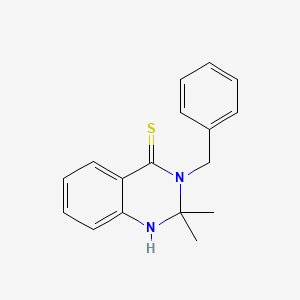
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)
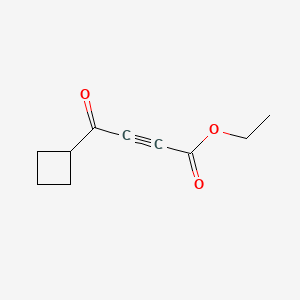
![7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B13943508.png)
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)
